molecular formula C18H17NO4 B558012 Fmoc-Ala-OH-15N CAS No. 117398-49-9

Fmoc-Ala-OH-15N

Cat. No. B558012
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-DKOIJTIKSA-N
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Description

“Fmoc-Ala-OH-15N” is a labeled analogue of N-Fmoc-L-alanine . N-Fmoc-L-alanine is a Fmoc-protected form of L-Alanine . The Fmoc group provides stability and protection during peptide synthesis .


Synthesis Analysis

“Fmoc-Ala-OH-15N” is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .


Molecular Structure Analysis

The molecular formula of “Fmoc-Ala-OH-15N” is C1513C3H1715NO4 . It has an average mass of 315.303 Da and a monoisotopic mass of 315.122864 Da .


Chemical Reactions Analysis

The Fmoc group in “Fmoc-Ala-OH-15N” provides stability and protection during peptide synthesis . It can be easily removed to expose the free amino group for further reactions .


Physical And Chemical Properties Analysis

“Fmoc-Ala-OH-15N” has a molecular weight of 312.33 . It is a solid substance with an optical activity of [α]20/D -18°, c = 1 in DMF . It has a melting point of 147-153 °C (lit.) .

Scientific Research Applications

Flavin-containing Monooxygenases in Pharmacology

  • Pharmacological and Toxicological Significance : Flavin-containing monooxygenases (FMOs) are crucial for the metabolism of drugs and xenobiotics, converting them into harmless metabolites. Although not directly related to Fmoc-Ala-OH-15N, understanding FMOs' role in drug metabolism can provide insights into how Fmoc-Ala-OH-15N might be metabolized or influence the metabolism of other compounds (Cashman & Zhang, 2006).

Neuroimaging Techniques

  • Functional Magnetic Resonance Imaging (fMRI) : fMRI is a critical tool for investigating cognitive processes in the human brain. Research employing fMRI can offer a framework for studying the effects of Fmoc-Ala-OH-15N on brain activity, especially in relation to cognitive and sensory processes (Bennett & Miller, 2010).

Near-Infrared Spectroscopy (NIRS) in Neuroeconomic Research

  • Functional Near-Infrared Spectroscopy (fNIRS) : fNIRS is emerging as a complementary method to fMRI, with applications in studying economic decision-making outside laboratory settings. The portability and lower susceptibility to motion artifacts make fNIRS a potential tool for exploring how Fmoc-Ala-OH-15N affects decision-making processes in real-world contexts (Kopton & Kenning, 2014).

Advanced Imaging for Epilepsy Research

  • EEG/fMRI for Epilepsy : The combination of electroencephalogram (EEG) and fMRI provides valuable insights into the epileptogenic networks and the dynamic processes of the brain. This approach could be useful in understanding if Fmoc-Ala-OH-15N has any implications for epilepsy or modulates neuronal activity in relevant pathways (Laufs & Duncan, 2007).

Nanomedicine and 'Green' Nanomaterials

  • Flavonoids Mediated Nanomaterials : The synthesis and application of flavonoid-mediated nanomaterials (FMNs) in treating diseases offer a perspective on how Fmoc-Ala-OH-15N could be involved in the development of nanomedicine, especially if its structure or properties are conducive to the synthesis of biocompatible nanomaterials (Sathishkumar et al., 2018).

Safety And Hazards

When handling “Fmoc-Ala-OH-15N”, it is recommended to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

“Fmoc-Ala-OH-15N” is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It has potential applications in diverse fields such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-DKOIJTIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456747
Record name Fmoc-Ala-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-OH-15N

CAS RN

117398-49-9
Record name Fmoc-Ala-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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